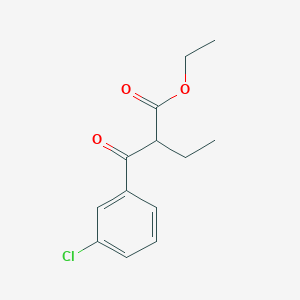

Ethyl 2-(3-chlorobenzoyl)butanoate

Description

Contextualization within β-Keto Ester Chemistry

β-Keto esters are characterized by a ketone functional group located at the beta-position relative to the ester group. This arrangement imparts unique chemical properties that make them valuable intermediates in organic synthesis. rsc.orgresearchgate.net The presence of two carbonyl groups enhances the acidity of the α-hydrogens (the hydrogen atoms on the carbon between the two carbonyls), facilitating the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions. fiveable.me

The Claisen condensation is a classic method for synthesizing β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. libretexts.org Once formed, β-keto esters can undergo various transformations, including alkylation, hydrolysis, and decarboxylation to produce more complex ketones. aklectures.com They are considered important synthons, or building blocks, for creating a diverse range of organic molecules, including pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The transesterification of β-keto esters is another significant transformation, allowing for the modification of the ester group, which is a key process in the production of biodiesel and in the synthesis of complex pharmaceutical compounds. rsc.orgrsc.org

Significance of Benzoyl and Butanoate Moieties in Organic Synthesis

The benzoyl group, C₆H₅CO-, is a common structural motif in organic chemistry. ontosight.ai It is often employed as a protecting group for alcohols and amines due to its stability and the relative ease with which it can be introduced and removed. ontosight.aiwikipedia.org The benzoyl moiety is also a key component in numerous natural products and pharmacologically active molecules, contributing to their biological effects. ontosight.ai For instance, benzophenone (B1666685) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The presence of the benzoyl group in a molecule can influence its reactivity and physical properties, such as solubility and interactions with biological targets. fiveable.me

The butanoate moiety, an ester of butanoic acid, is also significant in organic synthesis. solubilityofthings.com Ethyl butanoate, for example, is known for its pineapple-like fragrance and is used in the flavor and fragrance industry. tsfx.edu.aulibretexts.org Butanoate esters serve as versatile intermediates in the synthesis of more complex organic structures. solubilityofthings.com They can be synthesized through the esterification of butanoic acid with the corresponding alcohol. youtube.com The butanoate chain can be modified through various reactions, making it a useful building block for constructing larger molecules with desired properties. solubilityofthings.com

Overview of Research Directions for Structurally Related Compounds

While specific research on Ethyl 2-(3-chlorobenzoyl)butanoate is limited, studies on structurally similar compounds provide insights into potential research avenues. The investigation of substituted benzoylbutanoates and related β-keto esters often focuses on their synthetic utility and biological activity.

For example, ethyl 2-benzoylbutanoate has been used in acid-catalyzed reactions with ethyl diazoacetate to synthesize 3-hydroxyacrylates, which are valuable precursors for compounds containing quaternary carbon centers. Research on related compounds like methyl 2-benzoylamino-3-oxobutanoate highlights the role of benzoyl-containing esters as intermediates in the synthesis of heterocyclic compounds with potential cytotoxic activity.

Furthermore, the presence of a halogenated phenyl group, such as the 3-chlorophenyl group in the target molecule, is a common feature in many biologically active compounds. For instance, compounds like Ethyl 3-(2-chlorophenyl)butanoate are listed in chemical databases, indicating their availability for synthetic purposes. nih.gov The introduction of fluorine, as seen in Ethyl 2-(3-chloro-2-fluorobenzoyl)butanoate, is another common strategy in medicinal chemistry to modulate the electronic and metabolic properties of a molecule. nih.gov The synthesis and characterization of new chalcone (B49325) derivatives, which share the benzoyl structural element, are also actively pursued to explore their enzymatic inhibition activities. nih.gov

The general research direction for these types of compounds involves exploring their reactivity in various organic transformations to create more complex molecular architectures and screening them for potential applications in medicinal chemistry and materials science.

Scope of the Academic Investigation of this compound

Currently, the academic investigation specifically focused on this compound appears to be limited. The compound is primarily available through commercial chemical suppliers, suggesting its use as a potential building block in broader synthetic campaigns rather than being a subject of dedicated study itself. There is a lack of published research detailing its synthesis, characterization, or specific applications in peer-reviewed scientific literature.

The scope of future academic investigation could involve several key areas. A primary focus would be the development of an efficient and scalable synthesis for the compound. Subsequent research could then explore its reactivity, particularly leveraging the acidic alpha-hydrogen and the two carbonyl groups for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Given the biological activities observed in structurally related benzophenone and halogenated compounds, another significant avenue of research would be the evaluation of this compound for potential pharmacological properties. This would involve in vitro screening against various biological targets, such as enzymes and receptors. The presence of the chloro-substituted benzoyl moiety makes it a candidate for studies in medicinal chemistry, where such features can enhance binding affinity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorobenzoyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-11(13(16)17-4-2)12(15)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPHHNVXFZACOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Chlorobenzoyl Butanoate

Classical Synthetic Approaches to β-Keto Esters

Traditional methods for synthesizing β-keto esters have long been established in the field of organic chemistry. These approaches, primarily the Claisen condensation and various esterification routes, remain fundamental in the construction of this important class of molecules.

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is particularly effective for the synthesis of β-keto esters. pw.livelibretexts.org The reaction involves the condensation of two ester molecules in the presence of a strong base. pw.live For the synthesis of Ethyl 2-(3-chlorobenzoyl)butanoate, a "crossed" or "mixed" Claisen condensation would be a primary classical strategy.

In a plausible crossed Claisen condensation route, the enolate of ethyl butyrate (B1204436) would be generated using a strong base, such as sodium ethoxide. This enolate would then act as a nucleophile, attacking the carbonyl carbon of an appropriate acylating agent like ethyl 3-chlorobenzoate (B1228886). yale.edu The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate would yield the desired product. libretexts.org To favor the desired cross-condensation product and minimize self-condensation of ethyl butyrate, the reaction conditions, such as the order of addition of reactants and the choice of a non-enolizable ester partner when possible, are crucial. yale.edu

A significant challenge in crossed Claisen condensations between two different enolizable esters is the potential for the formation of a mixture of four products. yale.edu However, by carefully controlling the reaction conditions and using an excess of the more reactive or less expensive ester, the desired product can often be obtained in reasonable yields.

An alternative and often more efficient approach is the acylation of a pre-formed ester enolate with an acyl chloride. In this case, ethyl butyrate can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the lithium enolate. This enolate can then be reacted with 3-chlorobenzoyl chloride. libretexts.org This method avoids the equilibrium issues of the Claisen condensation and often provides higher yields of the desired β-keto ester. The reaction between acyl chlorides and alcohols to form esters is a well-established transformation. chemguide.co.uk

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, used to form cyclic β-keto esters from diesters. pw.livebiosynth.comacs.orgnih.govnih.gov While not directly applicable to the synthesis of the acyclic this compound, it is a key classical method for related cyclic structures.

| Reactant 1 | Reactant 2 | Base | Product | Plausible Yield Range |

| Ethyl butyrate | Ethyl 3-chlorobenzoate | Sodium ethoxide | This compound | Moderate |

| Ethyl butyrate | 3-Chlorobenzoyl chloride | Lithium diisopropylamide (LDA) | This compound | Good to High |

This table presents plausible classical routes to this compound based on established chemical principles.

Modern and Catalytic Synthetic Strategies

Contemporary organic synthesis has seen the advent of more sophisticated and efficient catalytic methods. These strategies often offer advantages in terms of selectivity, reaction conditions, and environmental impact compared to classical approaches.

Transition Metal Catalysis (e.g., Ruthenium-Catalyzed Olefinic Oxidation)

Transition metal catalysis offers powerful tools for the construction of complex organic molecules. While direct synthesis of this compound via ruthenium-catalyzed olefinic oxidation is not a commonly cited route, related transformations suggest its potential. Ruthenium catalysts are known to effect a variety of oxidative transformations. nih.gov For instance, ruthenium-catalyzed oxidative cleavage of olefins can lead to aldehydes and ketones.

A hypothetical approach could involve the ruthenium-catalyzed oxidation of a suitably substituted olefin. However, controlling the oxidation to selectively yield the β-keto ester functionality would be a significant challenge. More established applications of ruthenium catalysis in this context include the hydrogenation of β-keto esters to chiral β-hydroxy esters.

Palladium-catalyzed reactions have also been extensively studied for the manipulation of β-keto esters. For example, palladium enolates generated from allyl β-keto esters can undergo various transformations. acs.org

Organocatalytic and Biocatalytic Transformations (e.g., Lipase-Catalyzed Transesterification)

In recent years, organocatalysis and biocatalysis have emerged as powerful and environmentally benign alternatives to traditional metal-based catalysis.

Organocatalysis can be applied to the synthesis of β-keto esters through various activation modes. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the acylation of esters. In a potential synthesis of this compound, an NHC could be used to generate a reactive acylating species from a 3-chlorobenzoyl derivative, which would then react with an ethyl butyrate equivalent.

Biocatalysis , particularly the use of enzymes, offers high selectivity under mild reaction conditions. Lipases are commonly employed for the synthesis of esters via esterification or transesterification. nih.govnih.gov The transesterification of a readily available β-keto ester with ethanol (B145695), catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB), is a well-established method. nih.gov For the synthesis of this compound, one could envision the lipase-catalyzed transesterification of a different alkyl 2-(3-chlorobenzoyl)butanoate (e.g., the methyl or propyl ester) with ethanol. nih.gov Lipases can also be used for the direct esterification of a β-keto acid with an alcohol. nih.gov

The use of immobilized lipases is particularly attractive as it allows for easy separation of the catalyst from the reaction mixture and its reuse, making the process more cost-effective and sustainable. nih.gov

| Catalyst Type | Reaction | Key Advantages |

| Organocatalyst (e.g., NHC) | Acylation of an ester enolate equivalent | Metal-free, mild conditions |

| Biocatalyst (e.g., Lipase) | Transesterification or Esterification | High selectivity, mild conditions, environmentally friendly |

This table summarizes modern catalytic approaches potentially applicable to the synthesis of this compound.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academia and industry due to its potential for improved safety, scalability, and efficiency. google.com The synthesis of β-keto esters has been successfully adapted to flow processes.

A continuous flow system could be designed for the Claisen condensation or the acylation of an ester enolate. For instance, streams of the reactants (e.g., ethyl butyrate and 3-chlorobenzoyl chloride) and a base could be mixed in a microreactor, with the reaction temperature and residence time precisely controlled to maximize the yield of this compound and minimize byproduct formation. The product stream could then be subjected to in-line purification.

A reported flow synthesis of β-keto esters involves the BF₃·OEt₂-catalyzed reaction of ethyl diazoacetate with aldehydes. google.com While this specific method may not be directly applicable to the synthesis of the target compound, it demonstrates the feasibility of producing β-keto esters in a continuous manner. The advantages of flow chemistry, such as enhanced heat and mass transfer, can be particularly beneficial for highly exothermic reactions, which are common in acylation chemistry. google.com

| Flow Chemistry Approach | Potential Reactants | Advantages |

| Continuous Claisen Condensation | Ethyl butyrate, Ethyl 3-chlorobenzoate, Base | Precise control of reaction parameters, improved safety and scalability |

| Continuous Acylation | Ethyl butyrate enolate, 3-Chlorobenzoyl chloride | Enhanced heat and mass transfer, potential for higher yields |

This table illustrates the potential application of flow chemistry for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable processes. For a target compound like this compound, this involves exploring alternative reaction media, energy sources, and solvent conditions to minimize environmental impact.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. For the synthesis of β-keto esters, aqueous-phase reactions can offer significant advantages over traditional organic solvents. While direct synthesis of this compound in water is not extensively documented, related processes provide a framework. For instance, the synthesis of ethyl butanoate has been achieved in aqueous media using lipases, demonstrating the viability of water as a solvent for ester synthesis under certain conditions nih.gov. The reduction of keto-acrylic compounds, structurally related to the precursors of β-keto esters, has also been successfully carried out in aqueous media using unmodified E. coli cells, highlighting the potential of biocatalysis in water for related transformations researchgate.net. These examples suggest that an enzymatic approach or a carefully designed catalytic system could potentially facilitate the synthesis of this compound in an aqueous environment.

A plausible approach would involve the lipase-catalyzed transesterification of a suitable precursor in an aqueous or biphasic system. The key challenge lies in identifying a lipase that can accommodate the substituted benzoyl moiety.

Table 1: Conceptual Aqueous-Phase Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | 3-Chlorobenzoylmethylketone, Diethyl carbonate | Common precursors for β-keto ester synthesis. |

| Catalyst | Immobilized Lipase (e.g., Candida antarctica lipase B) | Potential for catalysis in aqueous media and high selectivity. |

| Solvent | Water or Biphasic system (e.g., Water/Toluene) | Reduces reliance on volatile organic compounds. |

| Temperature | 30-60 °C | Mild conditions typical for enzymatic reactions. |

| pH | Neutral to slightly basic | Optimal for many lipase activities. |

This table presents a conceptual pathway based on established green chemistry principles for related compounds.

Electrochemical methods offer a green alternative to conventional synthesis by using electrons as reagents, thereby avoiding the need for chemical oxidants or reductants. The electrochemical synthesis of aryl α-ketoesters from acetophenones has been reported, providing a precedent for the formation of the keto-ester functionality present in this compound. nih.govdntb.gov.ua This process often involves the use of a mediator, such as KI, and can be carried out under mild conditions.

Furthermore, the electrochemical α-arylation of ketones using enol acetates and aryl diazonium salts presents another viable route. rsc.org In the context of synthesizing this compound, one could envision the electrochemical coupling of a suitable butanoate derivative with a 3-chlorobenzoyl synthon. Research has also demonstrated the electrochemical synthesis of β-ketonitriles from aryl methyl ketones, which are structurally related to β-keto esters. researchgate.net These electrochemical approaches are advantageous due to their high efficiency, mild reaction conditions, and reduced waste generation.

Table 2: Potential Electrochemical Synthesis Parameters for Aryl Ketoesters

| Parameter | Condition | Reference |

| Starting Material | Acetophenones | nih.gov |

| Mediator | KI | nih.gov |

| Solvent | CH3CN/H2O | researchgate.net |

| Electrodes | Platinum anode, Carbon cathode | nih.govrsc.org |

| Mode | Constant current electrolysis | researchgate.net |

This table is based on general electrochemical methods for related aryl ketoesters and may be adaptable for the target compound.

Eliminating or reducing the use of organic solvents is a key goal of green chemistry. The Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, can be adapted to solvent-free or reduced-solvent conditions. chem-station.comresearchgate.net A general approach involves the reaction of an ester with a strong base. While a solvent is typically used, research into solid-supported reactions or high-concentration conditions could lead to a solvent-minimized synthesis of this compound.

For instance, a cross-Claisen condensation between ethyl butanoate and methyl 3-chlorobenzoate in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA) could theoretically be performed with minimal solvent, potentially using one of the reactants as the reaction medium. youtube.com The reaction of ketones with ethyl chloroformate in the presence of a base is another method to produce β-keto esters that could be optimized for reduced solvent usage. nih.gov

Stereoselective and Asymmetric Synthesis Investigations

The presence of a stereocenter at the α-position of this compound invites the exploration of stereoselective and asymmetric synthetic methods to produce enantiomerically enriched forms of the compound.

The use of chiral auxiliaries or catalysts is a well-established strategy for controlling stereochemistry in organic synthesis. In the context of β-keto ester formation, a chiral Lewis acid catalyst could be employed in a Claisen-type condensation to induce asymmetry. google.com For example, reacting the enolate of a butanoate ester (potentially derived from a chiral alcohol to act as an auxiliary) with 3-chlorobenzoyl chloride in the presence of a chiral Lewis acid could afford one enantiomer of the product in excess.

Catalytic enantioselective desymmetrization of meso-2-substituted glycerols has been achieved using a chiral imine ligand-CuCl₂ complex for monobenzoylation, demonstrating the potential of chiral catalysts in related acylation reactions. pnas.org While not a direct synthesis of a β-keto ester, this highlights the principle of using chiral metal complexes to control the stereochemical outcome of reactions involving benzoyl groups.

Table 3: Chiral Catalysts for Asymmetric Acylation Reactions

| Catalyst Type | Ligand Example | Metal | Potential Application |

| Chiral Imine Complex | Bromopyridinecarboxaldehyde-phenyloxazoline amine | Cu(II) | Asymmetric benzoylation pnas.org |

| Chiral Lewis Acid | BINOL-derived phosphoric acid | - | Asymmetric Claisen-type reactions |

| Phase-Transfer Catalyst | Cinchona alkaloids | - | Asymmetric α-alkylation of β-keto esters rsc.org |

This table provides examples of catalyst systems used in asymmetric reactions that could be relevant to the synthesis of chiral this compound.

Diastereoselective approaches can also be envisioned for the synthesis of specific stereoisomers of this compound. If a chiral center is already present in one of the starting materials, it can influence the stereochemical outcome of the reaction. For example, the base-catalyzed H/D exchange on β-substituted ethyl butanoates has been studied to understand the factors controlling the diastereoselectivity of enolate protonation, which is relevant to the stereochemistry at the α-position. acs.org

Asymmetric synthesis of δ-substituted-β-keto esters has been achieved through carboxyl-assisted site- and enantio-selective addition reactions, yielding products with good yields and enantioselectivities. rsc.org Furthermore, the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation has been developed for the stereoselective synthesis of β-substituted-α-hydroxy carboxylic acid derivatives, which could be precursors to chiral β-keto esters. nih.gov These advanced methods provide potential pathways to access specific enantiomers or diastereomers of this compound and related structures. The diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition demonstrates how cascade reactions can create multiple stereocenters with high control, a principle that could be applied to more complex derivatives of the target compound. beilstein-journals.org

Reaction Mechanisms and Reactivity of Ethyl 2 3 Chlorobenzoyl Butanoate

Mechanistic Studies of Carbonyl Reactivity

The reactivity of Ethyl 2-(3-chlorobenzoyl)butanoate is largely dictated by its two carbonyl groups—the ketone and the ester. These functional groups are prime targets for nucleophilic attack and reduction.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone and the ester in this compound are electrophilic and thus susceptible to attack by nucleophiles. ncert.nic.inyoutube.com Nucleophilic addition to the ketonic carbonyl is generally more favorable than to the ester carbonyl. This is because the lone pairs on the ester's oxygen atom provide resonance stabilization, making the ester carbonyl less electrophilic. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then typically protonated. ncert.nic.inksu.edu.sa

A key reaction for β-keto esters is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound, the active methylene (B1212753) group (the CH group between the two carbonyls) can be deprotonated by a weak base to form a nucleophilic enolate. This enolate can then react with an aldehyde or ketone. wikipedia.org For instance, the condensation of a β-keto ester with an aldehyde, often catalyzed by a single enzyme, can lead to the synthesis of α-substituted β-ketoesters. acs.org

Reduction Reactions of the Carbonyl Centers

The carbonyl groups of this compound can be reduced to alcohols. The choice of reducing agent determines the outcome of the reaction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones in the presence of esters. thieme-connect.commasterorganicchemistry.comharvard.edu Therefore, treatment of this compound with NaBH₄ would primarily yield Ethyl 2-(3-chlorophenyl(hydroxy)methyl)butanoate. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the ketone's carbonyl carbon. youtube.com

Interestingly, when the reduction of β-keto esters with sodium borohydride is carried out in an alcohol solvent, a one-pot reduction and selective transesterification can occur. thieme-connect.comthieme-connect.com This process yields β-hydroxy esters. thieme-connect.com The reduction of the keto group happens first, followed by the transesterification of the ester group. thieme-connect.com

Aromatic Substitution Reactions on the Chlorophenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the two substituents already on the ring: the chlorine atom and the benzoyl group.

The chlorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. ck12.org Although chlorine is electronegative and withdraws electrons through the inductive effect (deactivating the ring), its lone pairs can be donated into the ring via resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack is at the ortho or para position. stackexchange.com

Conversely, the benzoyl group is a meta-director and is strongly deactivating. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.comlibretexts.org This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. organicchemistrytutor.com

When both an ortho-, para-directing group and a meta-directing group are present on a benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the chlorine is at the meta position relative to the benzoyl group. The chlorine directs ortho and para to its own position. The benzoyl group directs meta to its position. Therefore, the positions most activated for electrophilic substitution would be those that are ortho or para to the chlorine and meta to the benzoyl group.

Enolization and Tautomerism Dynamics of the β-Keto Ester System

This compound, as a β-keto ester, exists as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. thermofisher.comallfordrugs.com This dynamic process, known as keto-enol tautomerism, involves the intramolecular transfer of a proton and the shifting of a double bond. allfordrugs.com The equilibrium between these two forms is a significant aspect of the compound's chemistry and is influenced by various factors. thermofisher.com

Influence of Solvent and Temperature on Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. cdnsciencepub.com Generally, the enol form is favored in non-polar solvents, while the keto form is favored in polar solvents. missouri.eduasu.edu This is because the enol form can be stabilized by intramolecular hydrogen bonding in non-polar environments. In polar solvents, this intramolecular hydrogen bond is disrupted by intermolecular interactions with the solvent molecules, which can better solvate the more polar keto tautomer. missouri.edu

Temperature also plays a crucial role in the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the more polar keto form. irb.hr This is because the formation of the intramolecularly hydrogen-bonded enol form is an entropically disfavored process. missouri.edu

| Condition | Predominant Tautomer | Reason |

|---|---|---|

| Non-polar Solvent | Enol | Stabilization via intramolecular hydrogen bonding. |

| Polar Solvent | Keto | Disruption of intramolecular hydrogen bonds and better solvation of the more polar keto form. |

| Increasing Temperature | Keto | The formation of the ordered, intramolecularly hydrogen-bonded enol is entropically unfavorable. |

Spectroscopic Signatures of Keto-Enol Forms

The keto and enol tautomers of this compound can be distinguished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. thermofisher.combrainly.com

¹H NMR Spectroscopy: The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.comnanalysis.com The enol form is characterized by a downfield signal for the hydroxyl proton (–OH), typically in the range of 10-15 ppm, due to intramolecular hydrogen bonding. core.ac.uk The keto form will show a characteristic signal for the α-proton (the proton on the carbon between the two carbonyls).

¹³C NMR Spectroscopy: The carbon spectra of the two tautomers are also distinct. The keto form will show two carbonyl carbon signals, one for the ketone and one for the ester. In the enol form, one of the carbonyl signals is replaced by signals corresponding to the C=C double bond of the enol.

Infrared (IR) Spectroscopy: IR spectroscopy provides clear signatures for both tautomers. brainly.com The keto form exhibits two distinct C=O stretching bands, one for the ketone (typically around 1715 cm⁻¹) and one for the ester (around 1740 cm⁻¹). researchgate.net The enol form is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=O stretching band (for the ester) that is often shifted to a lower frequency due to conjugation with the C=C bond. A C=C stretching band for the enol also appears around 1600-1650 cm⁻¹. cdnsciencepub.com

| Spectroscopic Method | Keto Form | Enol Form |

|---|---|---|

| ¹H NMR | Presence of α-proton signal. | Presence of a downfield enolic –OH proton signal (10-15 ppm). |

| ¹³C NMR | Two distinct carbonyl carbon signals. | Signals for C=C double bond carbons; one carbonyl signal. |

| IR | Two C=O stretching bands (~1715 cm⁻¹ and ~1740 cm⁻¹). | Broad O-H stretch (3200-3600 cm⁻¹), conjugated C=O stretch, and C=C stretch (~1600-1650 cm⁻¹). |

Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to cleavage through hydrolysis and transesterification, which can be catalyzed by either acid or base.

Hydrolysis: This reaction involves the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and excess water, the ester undergoes hydrolysis to yield 2-(3-chlorobenzoyl)butanoic acid and ethanol (B145695). The reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by water. To drive the equilibrium towards the products, a large excess of water is typically employed.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521) (NaOH), this compound is hydrolyzed to the sodium salt of 2-(3-chlorobenzoyl)butanoic acid and ethanol. This reaction is essentially irreversible because the final deprotonation of the resulting carboxylic acid by the strong base forms a resonance-stabilized carboxylate anion. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound and ethanol. This is also a reversible reaction, and the equilibrium can be manipulated by using the reactant alcohol as the solvent or by removing the ethanol as it is formed.

The general conditions for these transformations are summarized in the table below.

| Reaction Type | Catalyst | Typical Reagents | Products | Key Features |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Water (excess) | 2-(3-chlorobenzoyl)butanoic acid, Ethanol | Reversible |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Water | Sodium 2-(3-chlorobenzoyl)butanoate, Ethanol | Irreversible |

| Transesterification | Acid or Base | Another Alcohol (e.g., Methanol) | Mthis compound, Ethanol | Reversible |

Rearrangement and Cycloaddition Reactions

While specific documented examples for this compound are not prevalent, its structure as a β-keto ester suggests its potential to participate in various rearrangement and cycloaddition reactions.

Rearrangement Reactions: The enol or enolate form of this compound is a key intermediate in potential rearrangement reactions.

Claisen Rearrangement: A classic example for related compounds is the Claisen rearrangement, a-sigmatropic rearrangement. If an allyl group were attached to the oxygen of the enol form of this compound, heating could induce a rearrangement to form a C-allylated β-keto ester. The reaction proceeds through a concerted, chair-like transition state.

Carroll Rearrangement: This is a decarboxylative rearrangement of allyl β-keto esters, which upon heating, generate γ,δ-unsaturated ketones. While this would require a modification of the starting material to an allylic ester, it highlights a potential rearrangement pathway for derivatives of this compound.

Cycloaddition Reactions: The enol form of this compound contains a carbon-carbon double bond and can act as a component in cycloaddition reactions.

Diels-Alder Reaction: The enol could potentially act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. The electron-withdrawing 3-chlorobenzoyl and ester groups would influence the electron density of the enol's double bond, affecting its reactivity. Conversely, more complex derivatives could be designed where the β-keto ester is part of a diene system.

The feasibility and outcomes of these reactions are highly dependent on the specific reaction conditions and the nature of the other reactants.

Metal-Mediated and Organometallic Reactions (e.g., Reformatsky-like processes)

The reactivity of this compound can be significantly enhanced and directed through the use of metals and organometallic reagents. The carbonyl group and the acidic α-proton are the primary sites for such reactions.

Reformatsky-like Reactions: The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. While this compound is not an α-halo ester, its ketone carbonyl group can act as the electrophile in a Reformatsky reaction. For instance, its reaction with an α-bromoester, such as ethyl bromoacetate, and activated zinc would be expected to yield a β-hydroxy-δ-keto ester.

A study on a related compound, 2-chlorobenzoyl isothiocyanate, demonstrated a successful Reformatsky-like reaction with ethyl 2-bromoacetate and zinc, yielding ethyl 3-(2-chlorobenzamido)-3-thioxopropanoate in good yield. This suggests that the benzoyl moiety in this compound is amenable to such transformations.

Enolate Chemistry: The α-proton of this compound is acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a wide array of organometallic reactions.

Alkylation and Acylation: The enolate can be alkylated or acylated using various electrophiles.

Palladium-Catalyzed Cross-Coupling: The enolate could potentially participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylation, to form new carbon-carbon bonds at the α-position.

The choice of the metal counter-ion (e.g., lithium, sodium, zinc) and the reaction conditions can influence the regio- and stereoselectivity of these reactions.

The following table summarizes some potential metal-mediated reactions.

| Reaction Type | Key Reagents | Expected Product Type | Reactive Site |

| Reformatsky Reaction | Ethyl bromoacetate, Zn | β-Hydroxy-δ-keto ester | Ketone Carbonyl |

| Enolate Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkylated β-keto ester | α-Carbon |

| Enolate Acylation | Base (e.g., NaH), Acyl chloride | α-Acylated β-keto ester | α-Carbon |

Derivatization and Transformation Chemistry of Ethyl 2 3 Chlorobenzoyl Butanoate

Synthesis of Structurally Modified Analogues

The structural framework of ethyl 2-(3-chlorobenzoyl)butanoate can be readily altered at both the butanoate chain and the chlorophenyl ring, allowing for the generation of a diverse library of analogues.

Modifications on the Butanoate Chain

Modifications on the butanoate chain of this compound primarily involve reactions at the α-carbon and the ester functionality. The presence of the α-hydrogen makes it susceptible to deprotonation, forming an enolate that can react with various electrophiles.

One common modification is the introduction of different alkyl or aryl groups at the α-position. This is typically achieved through alkylation reactions using alkyl halides in the presence of a suitable base. For instance, the reaction with methyl iodide would yield ethyl 2-(3-chlorobenzoyl)-2-methylbutanoate. These modifications can significantly influence the steric and electronic properties of the molecule.

The ester group can also be a site for modification. Transesterification with different alcohols can produce a range of esters, which may alter the compound's solubility and reactivity. For example, reaction with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound.

Substituent Effects on the Chlorophenyl Ring

The electronic properties of the chlorophenyl ring can be modulated by introducing additional substituents. The position and nature of these substituents can influence the reactivity of the entire molecule. For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) group, would increase the electron density on the ring, potentially affecting the reactivity of the benzoyl carbonyl group. Conversely, an electron-withdrawing group like a nitro group would have the opposite effect.

The existing chlorine atom at the 3-position directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6) and to the meta position relative to the benzoyl group. This regioselectivity is a key consideration in the synthesis of substituted analogues.

Formation of Heterocyclic Compounds from this compound Precursors

The β-dicarbonyl moiety in this compound is a key structural feature that enables its use as a precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation mechanisms with dinucleophilic reagents.

Pyrimidine (B1678525) and Thiazole (B1198619) Derivatives

This compound can be utilized in the synthesis of pyrimidine and thiazole derivatives. google.commdpi.comgoogle.com For instance, condensation with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of pyrimidinone or thiopyrimidinone rings, respectively. The reaction with thiourea, for example, would yield a derivative of 2-thioxo-dihydropyrimidine.

Similarly, thiazole derivatives can be synthesized through reactions with compounds containing a thiol and an amino group. google.commdpi.comgoogle.com For example, reaction with 2-aminothiophenol (B119425) could lead to the formation of a benzothiazole (B30560) derivative. The specific reaction conditions and the nature of the reactants determine the final heterocyclic structure.

A notable application is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. google.commdpi.com This can be achieved by reacting a pyrimidine-2-thione, potentially derived from a precursor related to this compound, with an α-halo ketone or ester. google.commdpi.com

Spirolactone and Spiroiminolactone Formations

The reactivity of the carbonyl groups in this compound also allows for the formation of spirocyclic compounds. Spirolactones can be synthesized through reactions that involve the formation of a new lactone ring where one of the carbonyl carbons of the precursor acts as the spiro atom. These reactions often require specific reagents that can react with both carbonyl groups or with one carbonyl and another functional group introduced into the molecule.

Spiroiminolactones can be formed through similar strategies, but with the incorporation of a nitrogen atom into the newly formed ring, typically from a reagent containing both an amino and a hydroxyl group. The formation of these complex spirocyclic structures highlights the synthetic utility of this compound as a building block in organic synthesis.

Functional Group Interconversions and Selective Transformations

The various functional groups present in this compound, namely the ketone, the ester, and the chloro-substituent, can be selectively transformed to introduce new functionalities. vanderbilt.edu

The ketonic carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding ethyl 2-(3-chlorobenzyl)butanoate. This transformation can also be achieved with higher stereoselectivity using chiral reducing agents. The resulting hydroxyl group can then be further functionalized, for example, by esterification or etherification.

The ester group can be hydrolyzed to the corresponding carboxylic acid, ethyl 2-(3-chlorobenzoyl)butanoic acid, under acidic or basic conditions. This carboxylic acid can then be converted into other functional groups such as amides, acid chlorides, or other esters. libretexts.org

The chlorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of activating groups. Alternatively, it can be involved in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds, thus expanding the structural diversity of the derivatives.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of Ethyl 2-(3-chlorobenzoyl)butanoate. This technique provides the exact mass of the molecule, which for C13H15ClO3 is 254.71 g/mol . biosynth.com HRMS analysis also allows for the study of fragment ions, offering insights into the compound's structure. For instance, in related compounds, electron impact (EI) ionization in mass spectrometry has been used to identify characteristic fragmentation patterns. nih.govrsc.org While specific fragmentation data for this compound is not detailed in the provided results, HRMS would be expected to show cleavage at the ester and benzoyl groups, yielding fragments that confirm the connectivity of the ethyl butanoate and 3-chlorobenzoyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structural framework of this compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For ethyl butyrate (B1204436), distinct peaks are observed for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the butyryl chain. chegg.comhmdb.ca In the case of this compound, additional signals would be present for the carbons of the 3-chlorophenyl ring and the benzoyl carbonyl group. rsc.org The chemical shifts in the ¹³C NMR spectrum provide crucial information for confirming the carbon skeleton of the molecule.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, helping to piece together the spin systems of the ethyl and butanoyl fragments. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons (m, 4H) | Carbonyl carbons (C=O) |

| Methine proton (CH, t, 1H) | Aromatic carbons |

| Methylene (B1212753) protons (CH₂, q, 2H) | Methine carbon (CH) |

| Methylene protons (CH₂, m, 2H) | Methylene carbons (CH₂) |

| Methyl protons (CH₃, t, 3H) | Methyl carbons (CH₃) |

| Methyl protons (CH₃, t, 3H) | |

| *Based on analogous structures and general chemical shift ranges. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum of a similar compound, ethyl butyrate, shows characteristic absorption bands for the C-H bonds, the C=O of the ester group, and the C-O single bonds. nist.govresearchgate.netchegg.com

For this compound, the IR spectrum would be expected to display the following key absorption bands:

C=O stretching: Two distinct carbonyl stretching vibrations would be expected, one for the ester and one for the ketone, typically in the range of 1680-1750 cm⁻¹.

C-O stretching: Bands corresponding to the C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C=O (Ester) | 1735 - 1750 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-O (Ester) | 1000 - 1300 |

| C-Cl | 600 - 800 |

| General expected ranges. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 3-chlorobenzoyl group in this compound contains a chromophore that will absorb UV light. The benzene (B151609) ring and the carbonyl group are the primary sites of electronic excitation. One would expect to observe π → π* transitions, characteristic of the aromatic ring, and n → π* transitions associated with the carbonyl groups. The presence of the chlorine atom on the benzene ring may cause a slight shift in the absorption maxima compared to an unsubstituted benzoyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and conformational details. For example, the crystal structure of a related compound, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, was determined by single-crystal X-ray diffraction, revealing its Z-conformation and detailed molecular geometry. researchgate.net Similarly, the crystal structure of ethyl-2-(3-benzoylthioureido)propanoate has been elucidated, providing valuable structural data. researchgate.net For this compound, X-ray crystallography would confirm the relative orientation of the 3-chlorobenzoyl group and the butanoate chain.

Chromatographic Methods for Purity Assessment and Separation Studies (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. A reversed-phase HPLC method would likely be effective for analyzing this compound, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Non Biological Applications and Research Potentials

Utility as Synthetic Intermediates in Organic Synthesis

The primary application of Ethyl 2-(3-chlorobenzoyl)butanoate is as a building block in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.netwisdomlib.org Its structure is well-suited for cyclocondensation reactions, where it reacts with binucleophilic reagents to form diverse ring systems. For instance, it can be used to synthesize pyrazole (B372694) and pyrimidine (B1678525) derivatives. The synthesis of pyrazoles, which are known to have applications as potent CCR2 receptor antagonists and potential herbicidal agents, can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. sigmaaldrich.com Similarly, reaction with urea (B33335) or its derivatives can lead to the formation of pyrimidine rings.

The reactivity of the β-keto ester moiety also allows for its participation in various other organic reactions. These include cooperative catalytic systems, such as the asymmetric [3+2] photocycloaddition with vinyl azides using a dual photoredox/nickel catalysis to construct polycyclic 3,4-dihydro-2H-pyrrole heterocycles. acs.orgnih.gov

Table 1: Examples of Heterocyclic Synthesis from β-Keto Esters

| Reactant with β-Keto Ester | Resulting Heterocycle | Reaction Type | Potential Applications |

|---|---|---|---|

| Hydrazine Derivatives | Pyrazole | Cyclocondensation | Pharmaceuticals, Agrochemicals sigmaaldrich.com |

| Urea | Pyrimidine | Cyclocondensation | Pharmaceuticals |

| Vinyl Azides | 3,4-dihydro-2H-pyrrole | Asymmetric [3+2] Photocycloaddition acs.orgnih.gov | Chiral N,O-ketal motifs in synthesis acs.orgnih.gov |

Applications in Materials Science

Direct applications of this compound as a monomer or precursor for polymers in materials science are not extensively documented in current literature. sigmaaldrich.com However, its role as a synthetic intermediate implies an indirect contribution. The heterocyclic and other complex molecules synthesized from this compound could potentially serve as monomers for specialty polymers or as additives that impart specific properties to materials. Further research is needed to explore the direct polymerization or incorporation of this compound into material structures.

Role in Catalysis

The potential of this compound to act as a ligand or a catalytic precursor is an area that remains largely unexplored. sigmaaldrich.com β-keto esters can form complexes with metal ions, which suggests that derivatives of this compound could be designed to act as chiral ligands in asymmetric catalysis. The enantioselective perfluoroalkylation and trifluoromethylation of cyclic β-ketoesters can be achieved through a photo-organocatalytic process involving chiral enolates. acs.org Additionally, a cooperative catalytic system using a chiral nickel Lewis acid catalyst and an organic photocatalyst has been reported for the asymmetric [3+2] photocycloaddition of β-keto esters. acs.orgnih.gov

Exploration in Agrochemical Research

There is notable potential for this compound as an intermediate in the synthesis of agrochemical active ingredients. scispace.com Its structural features are present in certain classes of herbicides. For example, the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, which have shown excellent herbicidal activity against grass weeds, can utilize intermediates structurally related to this compound. scispace.com The development of selective herbicides is a significant area of research where this compound could play a role. scispace.com

Potential in Fragrance and Flavor Chemistry as Synthetic Building Blocks

While this compound itself is not recognized as a fragrance or flavor compound, its chemical structure as a β-keto ester makes it a potential building block for the synthesis of such materials. biosynth.com The modification of β-keto esters through reactions like reduction of the ketone and subsequent esterification can lead to a variety of esters that may possess desirable olfactory properties. The fragrance and flavor industry often utilizes synthetic routes to create novel scent and taste profiles, and compounds like this compound can serve as starting points for the creation of new fragrance ingredients. google.comthegoodscentscompany.comgoogle.combeilstein-journals.org

Photochemical Transformations and Applications

The photochemical behavior of β-keto esters, including this compound, is a subject of research interest. rsc.org These compounds can undergo various transformations upon exposure to light. For instance, visible-light-induced reactions of β-keto esters can lead to the formation of complex molecules. acs.orgrsc.org One such reaction is the enantioselective perfluoroalkylation of cyclic β-ketoesters, which is triggered by the photochemical activity of in situ-generated electron donor-acceptor complexes. acs.org Furthermore, a dual photoredox/nickel catalysis system has been developed for the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides under visible-light irradiation. acs.orgnih.gov These photochemical reactions open up possibilities for novel synthetic pathways and the creation of unique molecular architectures.

Table 2: Photochemical Reactions of β-Keto Esters

| Reaction Type | Conditions | Key Feature | Reference |

|---|---|---|---|

| Enantioselective Perfluoroalkylation | Visible light, phase-transfer catalyst | Formation of chiral enolates and electron donor-acceptor complexes | acs.org |

| Asymmetric [3+2] Photocycloaddition | Visible light, dual photoredox/nickel catalysis | Construction of polycyclic 3,4-dihydro-2H-pyrrole heterocycles | acs.orgnih.gov |

Future Research Directions and Unaddressed Gaps in the Literature

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of β-keto esters such as Ethyl 2-(3-chlorobenzoyl)butanoate traditionally involves methods like the Claisen condensation. However, these routes can be hampered by long reaction times, moderate yields, and the use of stoichiometric bases and hazardous solvents. google.com Future research should focus on developing greener and more efficient synthetic protocols.

Key areas for improvement include:

Catalytic Approaches: Investigating novel catalysts that can facilitate the synthesis with higher atom economy and lower environmental impact. For instance, the use of indium triflate (In(OTf)₃) has been shown to be effective for some keto ester syntheses at low catalyst loadings, though it may require higher temperatures. orgsyn.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. nih.gov

Alternative Reagents: Exploring the use of less hazardous starting materials and solvents. For example, developing syntheses in aqueous media or using biodegradable solvents would represent a significant step towards green chemistry. researchgate.net Research into reactions of aromatic amines with ethyl-3-oxobutanoate has shown that reaction conditions (e.g., solvent, catalyst) can dramatically influence whether condensation or acylation products are formed, highlighting the need for optimization. nih.govresearchgate.net

Table 1: Comparison of Synthetic Conditions for Related Butanoate Compounds

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Reductive Coupling/Alkylation | Aldehydes, Ethyl Cyanoacetate, Alkyl Halides | N,N-diisopropylethylamine, Solvent-free | 2,2-disubstituted ethyl cyanoacetates | researchgate.net |

| Condensation | 9-alkyl-3-aminocarbazoles, Ethyl-3-oxobutanoate | Benzene (B151609), HCl (catalytic), Azeotropic separation | Condensation Product | nih.gov |

| Acylation | 3-amino-9-ethylcarbazole, Ethyl-3-oxobutanoate | Toluene (refluxing) | Acylation Product | nih.gov |

| Conia-ene Reaction | Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene | In(OTf)₃ (0.05 mol%), High temperature | Substituted Butenoate | orgsyn.org |

This table is interactive and can be sorted by column.

Advanced Stereocontrol in Complex Molecular Architectures

This compound possesses a chiral center at the C2 position of the butanoate moiety. The control of stereochemistry is paramount in fields like drug discovery, where different enantiomers can exhibit vastly different biological activities. The current literature lacks specific studies on the asymmetric synthesis of this particular compound.

Future research should address this gap by:

Developing Chiral Catalysts: Designing and applying chiral catalysts (metal-based or organocatalysts) to guide the formation of a single enantiomer.

Chiral Auxiliaries: Employing chiral auxiliaries that can be attached to one of the starting materials, direct the stereochemical outcome of the reaction, and then be subsequently removed.

Biocatalysis: Using enzymes, either isolated or in whole-cell systems, to catalyze the synthesis with high enantioselectivity under mild, environmentally friendly conditions. researchgate.net

The integration of machine learning models, particularly 3D Graph Neural Networks, is emerging as a powerful tool for predicting enantiomeric excess, which could accelerate the discovery of effective stereoselective synthetic methods. nd.edu

Investigation of Novel Reactivity Patterns and Derivatization Strategies

The β-keto ester functionality is a versatile synthetic handle, allowing for a wide range of chemical transformations. While the general reactivity of this functional group is well-known, its specific reactivity within the framework of this compound is underexplored. For example, studies on related molecules show that reactions can yield either condensation or acylation products depending on the conditions. nih.govresearchgate.net

Future work should aim to:

Explore Cyclization Reactions: Investigate intramolecular cyclization reactions to construct novel heterocyclic scaffolds, which are common motifs in pharmaceuticals. The condensation products of similar butanoates have been successfully cyclized at high temperatures to form pyridocarbazolones. nih.gov

Systematic Derivatization: Create a library of derivatives by reacting the ketone, the active methylene (B1212753) group, or the ester of this compound. This would provide a diverse set of compounds for biological screening and structure-activity relationship (SAR) studies.

Cross-Coupling Reactions: Utilize the aryl chloride moiety for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

Deeper Mechanistic Elucidation of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis and subsequent reactions of this compound, there is a clear gap in mechanistic studies. It is known from similar systems that subtle changes in catalysts or temperature can fundamentally alter the reaction pathway. nih.govresearchgate.net

Future research should involve:

Kinetic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of each reactant and catalyst on the reaction rate.

Computational Modeling: Using quantum mechanical methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and rationalize observed selectivity. researchgate.net

Intermediate Trapping and Spectroscopic Analysis: Designing experiments to trap and characterize reaction intermediates, providing direct evidence for the proposed mechanistic pathways.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.netresearchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose entirely new synthetic routes. youtube.com For a target molecule like this compound, AI offers numerous avenues for future exploration. researchgate.net

Table 2: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact | Reference |

| Retrosynthesis Planning | AI models can analyze a target molecule and propose a step-by-step synthetic plan, breaking it down into available starting materials. | Accelerates the design of novel and more efficient synthetic routes. | youtube.com |

| Reaction Outcome Prediction | Given a set of reactants and conditions, ML algorithms can predict the likely products and their yields. | Reduces the number of failed experiments and saves resources. | nd.edu |

| Catalyst and Reagent Discovery | AI can screen virtual libraries of catalysts or reagents to identify candidates with optimal properties for a specific transformation. | Leads to the discovery of more effective and sustainable catalysts. | researchgate.net |

| Automated Synthesis | Integrating AI-driven synthesis plans with robotic platforms can enable the autonomous execution of chemical reactions. | Allows for high-throughput synthesis and optimization, accelerating the design-make-test-analyze cycle. | nih.gov |

This table is interactive and can be sorted by column.

By leveraging these computational tools, chemists can move beyond intuition and traditional trial-and-error approaches, paving the way for more rapid, efficient, and innovative methods to synthesize and derivatize this compound. researchgate.net

Conclusion

Synthesis of Ethyl 2-(3-chlorobenzoyl)butanoate and its Chemical Versatility

The primary route for the synthesis of this compound involves a classic organic reaction known as the Claisen condensation. This reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the preparation of β-keto esters like the target molecule.

The synthesis typically begins with the reaction of a ketone with an ester in the presence of a strong base. In the case of this compound, the likely precursors are 3-chlorobenzoyl chloride and ethyl butyrate (B1204436). The reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl butyrate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent loss of a chloride ion leads to the formation of the β-keto ester, this compound.

The versatility of this compound stems from the presence of multiple reactive functional groups. The β-keto ester moiety is particularly significant, as it can undergo a variety of chemical transformations. For instance, the ketone group can be reduced to an alcohol, or the entire β-keto ester can be hydrolyzed and decarboxylated to yield a ketone. Furthermore, the α-hydrogens are acidic and can be removed by a base, allowing for alkylation or acylation at this position.

The aromatic chlorine atom also offers a site for further functionalization through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents onto the benzene (B151609) ring, further expanding the synthetic utility of this compound.

Contributions to Modern Organic Chemistry and Related Fields

As a versatile building block, this compound serves as a key intermediate in the synthesis of a diverse array of more complex organic molecules. Its structural features make it a valuable precursor for the construction of various heterocyclic compounds, which are integral to many areas of chemistry, including medicinal chemistry and materials science.

The ability to modify both the side chain and the aromatic ring of this compound allows for the systematic variation of its structure. This is a crucial aspect of modern drug discovery and development, where the synthesis of libraries of related compounds is often necessary to identify molecules with optimal biological activity. While specific, publicly available research detailing the direct use of this compound in the synthesis of named drugs is limited, its classification as a versatile scaffold suggests its potential in such applications.

The principles of its synthesis and the reactivity of its functional groups are fundamental concepts in organic chemistry education and research. The Claisen condensation, the primary method for its preparation, is a cornerstone of carbon-carbon bond formation and is taught in undergraduate and graduate organic chemistry courses. The subsequent transformations of the β-keto ester product provide excellent examples of the strategic application of functional group interconversions in multi-step synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-chlorobenzoyl)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, ethyl chloroacetate or bromobutyrate derivatives are common precursors, with potassium tert-butoxide as a base for substitution reactions . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DMF) critically affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for high purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the ester carbonyl (δ ~170 ppm) and chlorobenzoyl substituents. IR spectroscopy verifies C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H⁺] at m/z 268.7). Cross-reference with analogs like Ethyl 4-chloro-3-hydroxybutanoate for spectral benchmarking .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation. Store in amber glass containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., chloro vs. fluoro at the meta vs. para positions). Design controlled studies comparing analogs like Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate . Use dose-response assays (e.g., IC₅₀ in enzyme inhibition) and statistical tools (ANOVA) to quantify activity differences. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the compound’s reactivity for targeted drug delivery or prodrug applications?

- Methodological Answer : Introduce hydrolyzable groups (e.g., ester or amide linkages) at the butanoate chain. For example, Ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate hydrochloride demonstrates enhanced solubility and controlled release via enzymatic cleavage . Evaluate stability in simulated physiological conditions (pH 7.4 buffer, 37°C) using HPLC monitoring .

Q. How do computational models predict the metabolic stability of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies (BDEs) of labile groups (e.g., ester C-O). Use QSAR models trained on analogs like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate to predict cytochrome P450-mediated oxidation sites . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs validate the compound’s role in modulating inflammatory pathways?

- Methodological Answer : Use LPS-induced RAW 264.7 macrophage models to measure TNF-α/IL-6 suppression via ELISA. Compare with reference inhibitors (e.g., dexamethasone). For mechanistic insights, perform Western blotting for NF-κB or MAPK pathway markers. Dose-dependent studies (1–100 µM) clarify potency thresholds .

Q. How can researchers address challenges in synthesizing high-purity enantiomers of this compound?

- Methodological Answer : Employ chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Asymmetric catalysis (e.g., Evans oxazaborolidine) achieves enantiomeric excess (>90%). Verify purity via polarimetry or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.